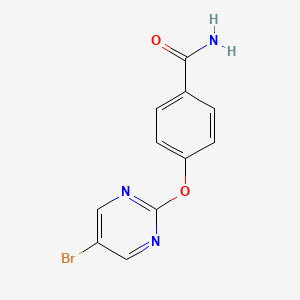
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol, also known as DMTFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral molecule that contains a trifluoromethyl group, which makes it a valuable tool in drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol is not fully understood. However, it is believed that the trifluoromethyl group in 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol plays a crucial role in its biological activity. This group can enhance the lipophilicity and metabolic stability of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol, making it a valuable tool in drug discovery and development.
Biochemical and Physiological Effects:
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, antitumor, and antiviral activities. 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. Moreover, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been shown to modulate the immune system by regulating the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has several advantages in lab experiments. It is a chiral compound that can be used to synthesize various chiral compounds. It is also a fluorescent probe that can be used to detect metal ions in biological samples. However, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has some limitations. It is a relatively new compound, and its biological activity is not fully understood. Moreover, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol is a chiral compound, which means that its enantiomers may exhibit different biological activities.
Zukünftige Richtungen
There are several future directions for the research on 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol. One of the directions is to explore the biological activity of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol and its derivatives. Another direction is to investigate the mechanism of action of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol and its derivatives. Moreover, the development of new synthetic methods for 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol and its derivatives can lead to the discovery of new chiral compounds with unique biological activities. Additionally, the use of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol as a chiral solvating agent for the determination of the enantiomeric purity of various compounds can be further explored.
Synthesemethoden
The synthesis of 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol involves the reaction of 3-(4-hydroxy-1,1,1-trifluoropropan-2-yl) morpholine with 2,2-dimethyl-4-chloropyridine in the presence of a base. The reaction yields 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol as a white solid with a purity of over 95%. This synthesis method is efficient and has been used in many scientific studies.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been widely used in scientific research as a chiral building block in drug discovery and development. It has been used to synthesize various chiral compounds, including chiral ligands, chiral auxiliaries, and chiral catalysts. 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has also been used as a chiral solvating agent for the determination of the enantiomeric purity of various compounds. Moreover, 3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol has been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
3-(2,2-dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2/c1-8(2)6-13(3-4-15-8)5-7(14)9(10,11)12/h7,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKBTZJDAGNOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CC(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethylmorpholin-4-yl)-1,1,1-trifluoropropan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)








![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)